2-butanoyl-N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide
Overview
Description
2-butanoyl-N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide is an organic compound with a complex structure that includes both hydrazine and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butanoyl-N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide typically involves the reaction of 4-(butan-2-yl)phenylhydrazine with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with carbon disulfide to form the thioamide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-butanoyl-N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
2-butanoyl-N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of hydrazine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-butanoyl-N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The thioamide group can also interact with metal ions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-butanol: A compound with a similar phenyl and butanol structure but lacking the hydrazine and thioamide groups.
4-Phenyl-2-butanone: Similar in structure but contains a ketone group instead of the hydrazine and thioamide groups.
Uniqueness
2-butanoyl-N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide is unique due to the presence of both hydrazine and thioamide functional groups, which confer distinct reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(butanoylamino)-3-(4-butan-2-ylphenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-4-6-14(19)17-18-15(20)16-13-9-7-12(8-10-13)11(3)5-2/h7-11H,4-6H2,1-3H3,(H,17,19)(H2,16,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWPRNBPTPQPFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=CC=C(C=C1)C(C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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